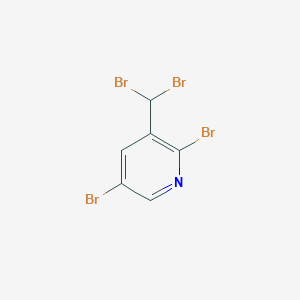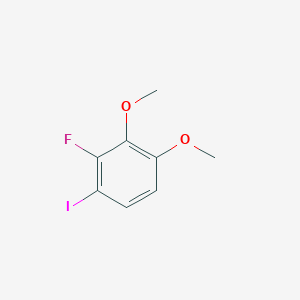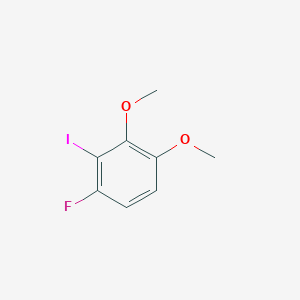
2-(Difluoromethoxy)naphthalene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Difluoromethoxy” is a functional group in organic chemistry where two fluorine atoms are bonded to a methoxy group . This group can be attached to various molecular structures, including naphthoic acid, which is a type of carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving “6-(Difluoromethoxy)-2-naphthoic acid” would depend on the specific conditions and reagents used. In general, carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-(Difluoromethoxy)-2-naphthoic acid” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been known to induce various molecular and cellular effects
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Safety and Hazards
Orientations Futures
The future directions in the research and application of “6-(Difluoromethoxy)-2-naphthoic acid” would depend on the specific field. In the field of organic synthesis, there’s ongoing research into new difluoromethylation processes, which could potentially be applied to the synthesis of this compound .
Propriétés
IUPAC Name |
6-(difluoromethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-4-3-7-5-9(11(15)16)2-1-8(7)6-10/h1-6,12H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBJACQFBPGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)




![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)





